Defined CDK8/19 Inhibitory Pharmacophore vs. Unsubstituted Indazole
The 3-benzylindazole scaffold is a potent and selective inhibitor of CDK8 and CDK19. While specific IC50 values for the unoptimized parent compound 3-Benzyl-1H-indazole are not publicly disclosed, the class of 3-benzylindazoles, which shares its exact core, was optimized from an HSP90 pharmacophore screening hit to yield potent CDK8 inhibitors. The unsubstituted 1H-indazole core (CAS 271-44-3) lacks this critical benzyl group and does not exhibit this defined CDK8/19 inhibitory activity [1]. The 3-benzyl substitution enables the molecule to occupy the ATP binding site of CDK8 in a Type I binding mode, a structural interaction not possible for the parent indazole [1].
| Evidence Dimension | CDK8/19 Inhibitory Activity |
|---|---|
| Target Compound Data | Potent and selective CDK8/19 inhibition (class-level) |
| Comparator Or Baseline | 1H-indazole (CAS 271-44-3) |
| Quantified Difference | Not directly quantifiable for parent compound, but class-level data confirms that 3-benzyl substitution is essential for CDK8 binding and inhibition. |
| Conditions | Biochemical kinase assays and X-ray crystallography [1] |
Why This Matters
Procurement of the specific 3-benzylindazole core is essential for medicinal chemists aiming to explore or optimize CDK8/19 inhibitors, as generic indazoles lack the required pharmacophore.
- [1] Mallinger, A., et al. (2016). Discovery of potent and selective CDK8 inhibitors from an HSP90 pharmacophore. Bioorganic & Medicinal Chemistry Letters, 26(5), 1443-1451. View Source
